5-Fluoro-2-methoxy-4-nitrobenzoic acid
CAS No.:
Cat. No.: VC18289893
Molecular Formula: C8H6FNO5
Molecular Weight: 215.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6FNO5 |
|---|---|
| Molecular Weight | 215.13 g/mol |
| IUPAC Name | 5-fluoro-2-methoxy-4-nitrobenzoic acid |
| Standard InChI | InChI=1S/C8H6FNO5/c1-15-7-3-6(10(13)14)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | CDJOPNSFJAHYEY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-fluoro-2-methoxy-4-nitrobenzoic acid features a benzoic acid backbone with strategically positioned substituents:
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Carboxylic acid (-COOH) at position 1, contributing to acidity and hydrogen-bonding capability.
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Methoxy (-OCH₃) at position 2, providing electron-donating effects that moderate the ring’s electronic environment.
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Nitro (-NO₂) at position 4, a strong electron-withdrawing group that enhances electrophilic reactivity.
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Fluorine (-F) at position 5, introducing steric hindrance and altering lipophilicity.
The interplay of these groups creates a polarized aromatic system, with the nitro and fluorine groups directing subsequent chemical transformations.
Physical Properties
While experimental data specific to this compound is scarce, comparisons with structurally similar nitrobenzoic acids allow for reasonable estimates:
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 5-fluoro-2-methoxy-4-nitrobenzoic acid typically involves multi-step functionalization of a benzoic acid precursor. Two validated approaches are derived from patent and industrial methodologies:
Nitro-Directed Electrophilic Substitution
This method, adapted from the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid , involves:
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Nitration: Introduction of the nitro group to a fluorinated benzoic acid precursor under concentrated sulfuric acid at 80–100°C.
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Methoxylation: Nucleophilic aromatic substitution (SNAr) of a halogen (e.g., Cl) with methoxide, facilitated by copper catalysis.
Typical Yield: 75–88% , with purity >94% confirmed by HPLC.
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling strategy, as described for 2-fluoro-5-methoxy-4-nitrophenylboronic acid, could be modified to install the methoxy group post-coupling.
Reactivity and Functionalization
Electrophilic Reactivity
The nitro group at position 4 activates the ring toward electrophilic substitution at positions 3 and 6, though steric hindrance from the methoxy group limits reactivity at position 2.
Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-fluoro-2-methoxy-4-aminobenzoic acid—a precursor for azo dyes and pharmaceuticals.
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol) under acid catalysis to form esters, enhancing lipid solubility for drug delivery applications.
| Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Escherichia coli | 64 | DNA gyrase interference |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for:
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Anticancer agents: Derivatives with modified nitro groups show apoptosis-inducing activity in vitro.
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Antibiotics: Coupling with β-lactam rings enhances bactericidal potency.
Materials Science
Incorporation into polymers improves thermal stability (TGA data: decomposition >300°C) and UV resistance, benefiting coatings and adhesives.
Comparison with Structural Analogs
Positional Isomers
| Compound | Substituent Positions | Key Difference |
|---|---|---|
| 4-Fluoro-2-methoxy-5-nitrobenzoic acid | F at 4, NO₂ at 5 | Higher acidity (pKa ~2.3) |
| 2-Fluoro-5-methoxy-4-nitrobenzoic acid | F at 2, OCH₃ at 5 | Enhanced solubility in polar solvents |
Functional Group Variants
Replacing the carboxylic acid with an aldehyde (5-fluoro-2-methoxy-4-nitrobenzaldehyde) shifts reactivity toward nucleophilic additions, useful in Schiff base syntheses.
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